1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea
Description
Core Structural Components: Naphtho[2,1-b]pyran and Urea Moieties
The molecule comprises two primary domains: a naphtho[2,1-b]pyran scaffold and a substituted urea functional group. The naphtho[2,1-b]pyran system consists of a fused bicyclic framework featuring a pyran oxygen atom at position 1, with annelation occurring between the naphthalene C2 and pyran C1 positions. Key bond lengths and angles for the pyran ring are consistent with analogous naphthopyran derivatives, where the oxygen atom introduces slight bond distortion in the fused aromatic system.
The urea moiety (-N-(4-chlorophenyl)-N'-carbonyl-) bridges the 4-chlorophenyl group and the naphthopyran system. X-ray photoelectron spectroscopy of related urea-containing compounds suggests a planar configuration for the carbonyl group, with resonance stabilization between the lone pairs of the urea nitrogen atoms and the carbonyl π-system. Table 1 summarizes critical molecular parameters.
Table 1: Molecular descriptors of 1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₁₉ClN₂O₃ | |
| Molecular weight | 382.84 g/mol | |
| Pyran ring conformation | Half-chair | |
| Urea C=O bond length | 1.23 Å (calculated) | - |
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-15-6-8-16(9-7-15)23-21(26)24-20-14(11-25)12-27-18-10-5-13-3-1-2-4-17(13)19(18)20/h1-10,14,20,25H,11-12H2,(H2,23,24,26)/t14-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSXHVZLNIECC-XOBRGWDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=C(O1)C=CC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- C : 21
- H : 20
- Cl : 1
- N : 2
- O : 3
The structural formula highlights the presence of a chlorophenyl group and a naphtho[2,1-b]pyran moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through multiple pathways:
- Kinase Inhibition : Some derivatives have shown to inhibit specific kinases involved in cancer progression. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated potent inhibitory effects against AKT2/PKBβ kinase, which is crucial in glioma malignancy pathways .
- Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines. Notably, one derivative exhibited an EC50 of approximately 20 µM against glioblastoma cells while showing significantly lower toxicity towards non-cancerous cells .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits growth inhibition in glioblastoma cell lines with low cytotoxicity towards normal cells. |
| Kinase Inhibition | Inhibits AKT2/PKBβ signaling pathway critical for oncogenesis in glioma. |
| Non-Toxicity | Demonstrates reduced toxicity in non-cancerous cell lines compared to cancerous counterparts. |
Case Study 1: Anticancer Efficacy
A study focusing on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles reported that compound 4j , a close structural analogue of the target compound, inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells. This suggests a promising avenue for therapeutic development against glioblastoma .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that modifications to the naphthoquinone structure significantly influenced their biological properties. Variations in substituents on the phenyl ring affected both potency and selectivity towards cancer cells versus normal cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The propynyl derivative lacks the rigid naphthopyran scaffold, which may reduce target binding specificity.
- The sulfonyl group in the nitro-substituted analog introduces strong electron-withdrawing effects, possibly altering reactivity or toxicity profiles.
Thiourea Analogs
Replacing the urea group with thiourea modifies hydrogen-bonding capacity and electronic properties:
Naphthopyran Scaffold Variants
Table 2: Scaffold Modifications and Implications
Key Observations :
- Pyrazoline hybrids demonstrate that heterocyclic additions to the naphtho scaffold can diversify biological outcomes (e.g., antimicrobial vs. analgesic).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
